molecular formula C15H16N2O2 B7510779 N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide

N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide

Cat. No. B7510779
M. Wt: 256.30 g/mol
InChI Key: RVUTUORPMBFVBZ-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide, also known as EMOPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMOPPC is a pyridine derivative that has been synthesized using a variety of methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In agriculture, N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide has been found to have herbicidal properties, making it a potential candidate for weed control. In material science, N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide has been studied for its potential use as a precursor for the synthesis of new materials.

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide has also been found to modulate the activity of the mu-opioid receptor, a receptor that is involved in pain regulation.
Biochemical and Physiological Effects:
N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide has been found to have anti-inflammatory and analgesic effects in animal models. N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide has also been found to have herbicidal effects on certain plant species. However, the biochemical and physiological effects of N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide in humans are not fully understood and require further research.

Advantages and Limitations for Lab Experiments

The advantages of using N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide in lab experiments include its potential applications in medicine, agriculture, and material science. However, the limitations of using N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide in lab experiments include its hazardous nature, the need for specialized equipment and expertise, and the lack of understanding of its biochemical and physiological effects in humans.

Future Directions

There are several future directions for the study of N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide. One direction is to further investigate its potential applications in medicine, particularly for the treatment of pain and inflammation. Another direction is to investigate its potential applications in agriculture, particularly for weed control. Additionally, further research is needed to understand the biochemical and physiological effects of N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide in humans, as well as its potential toxicity. Finally, the synthesis of N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide using more sustainable and environmentally friendly methods should be explored.

Synthesis Methods

N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide has been synthesized using a variety of methods, including the reaction of 4-chloro-2-oxo-N-phenylbutanamide with ethylamine and the reaction of 4-chloro-2-oxo-N-phenylbutanamide with methylamine. The latter method has been found to be more efficient and yields higher amounts of N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide. The synthesis of N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide involves the use of hazardous chemicals and requires specialized equipment, making it unsuitable for amateur chemists.

properties

IUPAC Name

N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-17(13-7-5-4-6-8-13)15(19)12-9-10-16(2)14(18)11-12/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUTUORPMBFVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=O)N(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-1-methyl-2-oxo-N-phenylpyridine-4-carboxamide

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